1-Benzyl-1-methylhydroxyguanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-benzyl-2-hydroxy-1-methylguanidine |

InChI |

InChI=1S/C9H13N3O/c1-12(9(10)11-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H2,10,11) |

InChI Key |

HXSKIYNGAFSEDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=NO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1-methylhydroxyguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1-methylhydroxyguanidine is a substituted hydroxyguanidine derivative of potential interest in medicinal chemistry and drug development. As a novel or sparsely studied compound, a comprehensive understanding of its physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a detailed overview of the predicted physicochemical characteristics of this compound, alongside standardized experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Chemical Structure and Identification

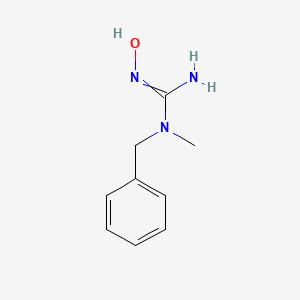

The structure of this compound is characterized by a central guanidine core. A benzyl group and a methyl group are attached to the same nitrogen atom (N1), while a hydroxyl group is attached to another nitrogen atom.

-

IUPAC Name: 1-Benzyl-1-methyl-2-hydroxyguanidine

-

Molecular Formula: C₉H₁₃N₃O

-

Canonical SMILES: CN(CC1=CC=CC=C1)C(=N)NO

As of this writing, a specific CAS Number for this compound has not been identified in major chemical databases, underscoring its novelty.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the physicochemical properties of this compound have been predicted using computational models. Various software suites, such as ACD/PhysChem Suite and ADMET Predictor, can provide reliable estimations for novel compounds.[1][2] The following table summarizes the predicted values for key physicochemical parameters.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 195.24 g/mol | Influences diffusion and transport across biological membranes. |

| pKa | 8.5 - 9.5 (basic) | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |

| logP | 1.2 - 1.8 | Indicates the lipophilicity of the neutral form, impacting membrane permeability and distribution. |

| logD at pH 7.4 | 0.8 - 1.4 | Represents the effective lipophilicity at physiological pH, considering both ionized and neutral species. |

| Aqueous Solubility | Moderately Soluble | Affects dissolution in the gastrointestinal tract and formulation possibilities. |

| Melting Point | 140 - 160 °C | Provides an indication of crystal lattice energy and purity. |

| Polar Surface Area | ~65 Ų | Influences membrane permeability and interactions with biological targets. |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the empirical validation of the predicted physicochemical properties.

Determination of Melting Point

The melting point provides an indication of the purity and identity of a solid compound.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[3]

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[4]

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[6] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[4]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Protocol:

-

An excess amount of this compound is added to a known volume of purified water in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[7]

-

The suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

The solubility is expressed in units of mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values. For guanidine derivatives, potentiometric or UV-metric titration methods are commonly employed.[9]

Protocol (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a known volume of water or a water/co-solvent mixture.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is generated.

-

The pKa is determined from the inflection point of the titration curve or by analyzing the Henderson-Hasselbalch equation.

Determination of logP and logD

The partition coefficient (logP) and distribution coefficient (logD) are key indicators of a compound's lipophilicity. The shake-flask method is the traditional approach.[10]

Protocol (Shake-Flask Method for logD at pH 7.4):

-

A buffered aqueous solution at pH 7.4 and a lipophilic solvent (typically n-octanol) are mutually saturated.[11]

-

A known amount of this compound is dissolved in the buffered aqueous phase.

-

An equal volume of the saturated n-octanol is added.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and organic phases is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[11]

-

The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Assessment

The chemical stability of hydroxyguanidines is an important consideration, as they can be susceptible to oxidation.[12]

Protocol (Accelerated Stability Study):

-

Solutions of this compound are prepared in relevant buffers (e.g., pH 4, 7.4, and 9) and stored at elevated temperatures (e.g., 40°C, 50°C, 60°C).[13]

-

Aliquots are taken at specified time points (e.g., 0, 1, 2, 4 weeks).

-

The concentration of the parent compound and the appearance of any degradation products are monitored by a stability-indicating HPLC method.

-

The degradation rate constants at each temperature are calculated.

-

The Arrhenius equation is used to extrapolate the degradation rate at a desired storage temperature (e.g., 25°C) to estimate the shelf-life.[13]

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

References

- 1. acdlabs.com [acdlabs.com]

- 2. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. quora.com [quora.com]

- 8. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. enamine.net [enamine.net]

- 12. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accelerated Stability Assessment of Extemporaneously Compounded Amiloride Nasal Spray - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-1-methylhydroxyguanidine synthesis pathways and reaction mechanisms.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 1-benzyl-1-methylhydroxyguanidine, a substituted hydroxyguanidine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a rational, multi-step approach based on established organic chemistry principles. The proposed pathway involves the synthesis of the key intermediate, N-benzyl-N-methylhydroxylamine, followed by its guanylation. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and provides visualizations of the reaction pathways and mechanisms using Graphviz DOT language to aid in comprehension and practical application.

Introduction

Hydroxyguanidine and its derivatives are a class of compounds that have garnered significant attention in the fields of medicinal chemistry and pharmacology. They are known to exhibit a range of biological activities, including anticancer and antiviral properties.[1] The incorporation of benzyl and methyl groups on one of the nitrogen atoms of the hydroxyguanidine scaffold can modulate its lipophilicity, steric hindrance, and electronic properties, potentially leading to compounds with enhanced therapeutic profiles. This guide focuses on the synthesis of a specific derivative, this compound, for which a direct synthetic route has not been previously reported. The proposed pathways are constructed from analogous and well-established chemical transformations.

Proposed Synthetic Pathways

A logical and efficient synthetic strategy for this compound involves a multi-step sequence, commencing with the formation of a key precursor, N-benzyl-N-methylamine. This is followed by its oxidation to the corresponding hydroxylamine, and finally, the introduction of the guanidine moiety.

A high-level overview of the primary proposed pathway is presented below.

Figure 1: High-level overview of the proposed three-step synthesis of this compound.

Detailed Synthesis Steps and Experimental Protocols

Step 1: Synthesis of N-Benzyl-N-methylamine

The initial step involves the synthesis of the secondary amine, N-benzyl-N-methylamine, a common and well-documented procedure. The most efficient method for this transformation is the reductive amination of benzaldehyde with methylamine.

Reaction Mechanism:

The reaction proceeds via the initial formation of an imine intermediate from the condensation of benzaldehyde and methylamine, which is then reduced in situ to the corresponding secondary amine.

Figure 2: Reaction mechanism for the reductive amination of benzaldehyde with methylamine.

Experimental Protocol:

-

Materials: Benzaldehyde, methylamine (40% in water), palladium on carbon (10% Pd), methanol, hydrogen gas.

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve benzaldehyde (1 equivalent) in methanol.

-

Add methylamine (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

-

Add 10% palladium on carbon catalyst (approximately 1-2 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude N-benzyl-N-methylamine.

-

Purify the product by distillation under reduced pressure.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically >90% | [General reductive amination procedures] |

| Boiling Point | 184-189 °C | Sigma-Aldrich |

| Density | 0.939 g/mL at 25 °C | Sigma-Aldrich |

Step 2: Synthesis of N-Benzyl-N-methylhydroxylamine

This step involves the selective oxidation of the synthesized N-benzyl-N-methylamine to the corresponding hydroxylamine. This transformation requires careful control of the oxidizing agent to prevent over-oxidation to the nitrone. While the oxidation of dibenzylamine with hydrogen peroxide has been reported, it carries a significant explosion risk.[2] A safer and more controlled method is desirable. Recent literature describes methods for the direct oxidation of secondary amines using urea-hydrogen peroxide (UHP) as the oxidant.[3]

Reaction Mechanism:

The oxidation of a secondary amine to a hydroxylamine involves the transfer of an oxygen atom to the nitrogen atom of the amine.

Figure 3: General mechanism for the oxidation of a secondary amine to a hydroxylamine.

Experimental Protocol (Proposed, based on analogous reactions):

-

Materials: N-benzyl-N-methylamine, urea-hydrogen peroxide (UHP), 2,2,2-trifluoroethanol (TFE).

-

Procedure:

-

Dissolve N-benzyl-N-methylamine (1 equivalent) in 2,2,2-trifluoroethanol (TFE).

-

Add urea-hydrogen peroxide (UHP) (1.1-1.5 equivalents) portion-wise to the solution while maintaining the temperature at 0-5 °C with an ice bath.

-

Stir the reaction mixture at this temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Moderate to good (expected) | [3] (by analogy) |

| Physical State | Expected to be an oil or low-melting solid | - |

Step 3: Synthesis of this compound

The final step is the guanylation of N-benzyl-N-methylhydroxylamine. This can be achieved by reacting the hydroxylamine with a suitable guanylating agent. The reaction of hydroxylamines with various guanylating reagents to form N-hydroxyguanidines is a known transformation.[4] A common and straightforward guanylating agent is cyanamide.

Reaction Mechanism:

The guanylation reaction involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbon atom of the guanylating agent (e.g., cyanamide), followed by proton transfer to yield the hydroxyguanidine product.

Figure 4: Proposed mechanism for the guanylation of N-benzyl-N-methylhydroxylamine with cyanamide.

Experimental Protocol (Proposed, based on analogous reactions):

-

Materials: N-benzyl-N-methylhydroxylamine, cyanamide, scandium(III) triflate (catalyst), water or a suitable organic solvent.

-

Procedure:

-

Dissolve N-benzyl-N-methylhydroxylamine (1 equivalent) in water or a suitable solvent.

-

Add cyanamide (1.1-1.5 equivalents) to the solution.

-

Add a catalytic amount of scandium(III) triflate (e.g., 5-10 mol%).

-

Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Moderate (expected) | [5] (by analogy) |

| Physical State | Expected to be a solid | - |

Summary of Quantitative Data

The following table summarizes the expected or reported quantitative data for the key compounds in the proposed synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting/Boiling Point (°C) | Expected/Reported Yield |

| N-Benzyl-N-methylamine | C₈H₁₁N | 121.18 | Liquid | 184-189 (b.p.) | >90% |

| N-Benzyl-N-methylhydroxylamine | C₈H₁₁NO | 137.18 | Oil or low-melting solid | - | Moderate to Good |

| This compound | C₉H₁₃N₃O | 179.22 | Solid | - | Moderate |

Conclusion

While a direct and established synthesis for this compound is not currently available in the scientific literature, this technical guide provides a robust and plausible multi-step synthetic pathway. The proposed route is based on well-understood and reliable chemical transformations, including reductive amination, controlled amine oxidation, and guanylation. The detailed experimental protocols, though in some cases derived from analogous reactions, offer a solid foundation for researchers to undertake the synthesis of this and related N,N-disubstituted hydroxyguanidine derivatives. Further experimental validation is required to optimize reaction conditions and fully characterize the final product and intermediates. This guide serves as a critical starting point for the exploration of the synthesis and biological evaluation of this promising class of compounds.

References

- 1. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxidative Syntheses of N, N-Dialkylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidine synthesis by guanylation [organic-chemistry.org]

Unraveling the Molecular Mysteries of 1-Benzyl-1-methylhydroxyguanidine: A Deep Dive into its Mechanism of Action

Despite a comprehensive search of available scientific literature, detailed information regarding the specific molecular mechanism of action of 1-Benzyl-1-methylhydroxyguanidine remains largely uncharacterized. This document aims to provide a foundational understanding of the broader class of N-hydroxyguanidine compounds and related benzyl guanidine derivatives, from which potential, though currently speculative, mechanisms of action for the target compound can be inferred. Further empirical studies are critically needed to elucidate the precise molecular interactions and signaling pathways modulated by this compound.

The guanidinium group, a key feature of this molecule, is a versatile functional group found in numerous biological molecules and synthetic drugs. Its ability to form stable salt bridges and participate in hydrogen bonding makes it a prime candidate for interacting with biological macromolecules. The addition of a hydroxyl group to the guanidine core, forming a hydroxyguanidine moiety, further alters its electronic and hydrogen-bonding properties, often leading to unique biological activities.

Insights from Related Guanidine Compounds

While data on this compound is scarce, studies on related compounds offer clues into its potential biological activities.

The N-Hydroxyguanidine Core: A Precursor to Bioactivity

N-hydroxyguanidine itself is recognized as a class of organic compounds with potential therapeutic applications.[1] Derivatives of N-hydroxyguanidine have been synthesized and investigated for their anticancer and antiviral properties.[2] These compounds are often designed to modulate the lipophilic/hydrophilic balance and the electronic and steric properties of the parent hydroxyguanidine molecule to enhance their activity.[2] This suggests that the N-benzyl and N-methyl substitutions on the guanidine core of this compound are likely crucial for its specific biological effects, if any.

Benzyl Guanidine Derivatives: A Landscape of Antimicrobial Activity

A significant body of research exists on the antimicrobial properties of various benzyl guanidine derivatives.[3][4] These studies, while not directly examining the hydroxyguanidine variant, highlight the potential of the benzyl-guanidine scaffold to interact with microbial targets. For instance, certain benzyl guanidine derivatives have shown potent inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli.[3][4] The mechanism for such activity often involves disruption of the bacterial cell membrane or inhibition of essential cellular processes.

Potential, Yet Unconfirmed, Molecular Mechanisms

Based on the chemistry of the functional groups present in this compound and the activities of related compounds, several hypothetical mechanisms of action can be proposed. It must be emphasized that these are speculative and require experimental validation.

Potential as an Enzyme Inhibitor

The guanidinium group is a known mimic of the arginine side chain, enabling it to interact with the active sites of enzymes that recognize arginine substrates. The planarity and positive charge of the guanidinium group can facilitate strong interactions with negatively charged residues in an enzyme's active site.

|Active Site (Arginine Binding Pocket)}", shape=Mrecord]; }Modulation of Signaling Pathways

A study on N-benzyl-N-methyldecan-1-amine, a compound sharing the N-benzyl-N-methyl moiety, demonstrated anti-inflammatory effects through the inhibition of the MAPK and NF-κB signaling pathways.[5] While structurally distinct due to the absence of the guanidine group, this finding raises the possibility that the N-benzyl-N-methyl portion of this compound could play a role in modulating intracellular signaling cascades.

Future Directions and Experimental Protocols

To elucidate the true mechanism of action of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that would be essential for this investigation.

Target Identification and Validation

Objective: To identify the primary molecular target(s) of this compound.

Methodology: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Cell Lysate Incubation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anticancer effects). Incubate the lysate with the immobilized compound to allow for binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, for instance, by changing the pH or ionic strength, or by using a competing soluble form of the compound.

-

Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validation: Validate the interaction between the compound and identified protein(s) using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity (Kd).

Enzyme Inhibition Assays

Objective: To determine if this compound acts as an inhibitor of specific enzymes.

Methodology: In Vitro Enzyme Kinetics

-

Enzyme and Substrate Selection: Based on target identification or hypothesis (e.g., targeting an arginine-utilizing enzyme), select a purified enzyme and its corresponding substrate.

-

Assay Setup: In a multi-well plate, set up reactions containing the enzyme, substrate, and varying concentrations of this compound. Include appropriate controls (no inhibitor, no enzyme).

-

Data Collection: Monitor the reaction rate, typically by measuring the formation of a product or the depletion of a substrate over time using a spectrophotometer or fluorometer.

-

Data Analysis: Plot the initial reaction velocities against substrate concentration for each inhibitor concentration. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Vmax, Km) and the inhibition constant (Ki). Lineweaver-Burk plots can be used to visualize the type of inhibition (competitive, non-competitive, or uncompetitive).

Conclusion

The molecular mechanism of action of this compound is a promising yet uncharted area of research. While the broader families of N-hydroxyguanidines and benzyl guanidines provide a basis for hypothesizing potential anticancer, antiviral, or antimicrobial activities, concrete evidence is lacking. The path forward requires a dedicated and systematic investigation, beginning with the identification of its molecular targets and a detailed characterization of its effects on cellular pathways. The experimental frameworks outlined here provide a roadmap for future studies that will be crucial in unlocking the therapeutic potential, if any, of this intriguing molecule.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

Potential Biological Targets of 1-Benzyl-1-methylhydroxyguanidine in Pathogens: A Technical Guide

Disclaimer: Direct experimental data on the biological targets of 1-Benzyl-1-methylhydroxyguanidine is not currently available in the public domain. This document synthesizes information from studies on structurally related compounds, such as benzyl guanidine and other guanidinium derivatives, to infer potential mechanisms of action and biological targets in pathogenic microorganisms. The targets and protocols described herein are therefore presented as probable avenues for investigation for this compound.

Introduction

Guanidinium-containing compounds represent a promising class of antimicrobial agents due to their cationic nature and ability to interact with negatively charged components of pathogenic cells. The guanidinium group, being protonated at physiological pH, is crucial for the biological activity of these molecules. This guide explores the potential biological targets of this compound in pathogens by examining the established mechanisms of analogous compounds. The primary proposed targets include the bacterial cytoplasmic membrane and intracellular enzymes essential for survival.

Potential Biological Targets and Mechanisms of Action

Based on literature for structurally similar compounds, the antimicrobial activity of this compound is likely multifaceted. The primary modes of action can be broadly categorized into membrane disruption and inhibition of intracellular processes.

Disruption of the Bacterial Cytoplasmic Membrane

The most cited mechanism of action for antimicrobial compounds containing a guanidinium group is the disruption of the bacterial cytoplasmic membrane.[1][2][3][4][5][6] The positively charged guanidinium headgroup of this compound is expected to electrostatically interact with the anionic components of bacterial membranes, such as phosphatidylglycerol and cardiolipin, which are more abundant in bacteria than in mammalian cells.[7] This interaction can lead to:

-

Membrane Depolarization: The accumulation of the cationic compound on the membrane surface can dissipate the membrane potential, a critical component of the proton motive force.[6][7]

-

Increased Membrane Permeability: The insertion of the molecule into the lipid bilayer can lead to the formation of pores or a general disorganization of the membrane structure.[3] This results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[8]

The proposed mechanism of membrane disruption is illustrated in the signaling pathway diagram below.

Figure 1: Proposed mechanism of bacterial cytoplasmic membrane disruption.

Inhibition of Intracellular Enzymes

While membrane disruption is a primary mechanism for many guanidinium compounds, intracellular targets cannot be ruled out.

Molecular docking studies on some benzyl guanidine derivatives have suggested that dihydrofolate reductase (DHFR) could be a potential intracellular target.[9] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR would halt DNA replication and protein synthesis, leading to bacteriostasis and ultimately cell death.

FtsZ is a prokaryotic homolog of tubulin and a key component of the bacterial cell division machinery.[10] It polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization or its GTPase activity disrupts cell division, leading to filamentation of the bacteria and eventual cell death.[11][12] FtsZ is a validated target for novel antibiotics, and its potential interaction with this compound warrants investigation.

The logical relationship for intracellular targeting is depicted below.

References

- 1. Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Hydroxyguanidine Moiety

The N-hydroxyguanidine functional group is a critical pharmacophore found in various biologically active molecules. It is notably recognized as a key intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a process catalyzed by nitric oxide synthase (NOS).[1] The inherent ability of N-hydroxyguanidines to act as NO donors has positioned them as valuable targets in drug discovery, particularly for cardiovascular and renal applications.[2][3] Furthermore, derivatives of hydroxyguanidine have demonstrated potential as antineoplastic and antiviral agents, underscoring the therapeutic promise of this chemical class.[4][5] The addition of a benzyl and a methyl group to the hydroxyguanidine core, as in the case of 1-Benzyl-1-methylhydroxyguanidine, suggests a strategic chemical modification aimed at modulating properties such as lipophilicity, metabolic stability, and target-binding affinity.

Proposed Discovery and Origin: A Hypothetical Pathway

The discovery of this compound would most likely have emerged from a systematic exploration of structure-activity relationships (SAR) within a drug discovery program targeting enzymes or receptors where the guanidinium or a related functional group plays a key role. The synthesis would likely follow established methods for creating N,N-disubstituted N'-hydroxyguanidines.

A plausible logical workflow for the "discovery" (synthesis and characterization) of this compound is outlined below:

Caption: Hypothetical workflow for the synthesis and evaluation of this compound.

Experimental Protocols: Synthesis and Characterization

Based on established methodologies for the synthesis of N-alkyl-N-hydroxyguanidines, a detailed experimental protocol for this compound can be proposed.[6]

Synthesis of this compound

Reaction Scheme:

N-Benzyl-N-methylhydroxylamine + 3,5-Dimethylpyrazole-1-carboxamidine nitrate → this compound

Step-by-Step Protocol:

-

Preparation of N-Benzyl-N-methylhydroxylamine: This precursor can be synthesized via the reaction of N-methylhydroxylamine with benzyl bromide in the presence of a suitable base.

-

Guanidinylation Reaction:

-

To a solution of N-Benzyl-N-methylhydroxylamine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add 3,5-Dimethylpyrazole-1-carboxamidine nitrate (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Characterization Data (Hypothetical)

The synthesized compound would be characterized by standard analytical techniques to confirm its structure and purity.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), the N-methyl protons, and exchangeable protons of the hydroxyguanidine moiety. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the N-methyl group, and the guanidinium carbon. |

| HRMS (ESI+) | Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition. |

| HPLC | Determination of purity, typically expected to be >95%. |

Potential Signaling Pathways and Biological Activity

The biological activity of this compound can be inferred from the known functions of the N-hydroxyguanidine moiety.

Nitric Oxide Signaling Pathway

N-hydroxyguanidines are established as intermediates in the production of nitric oxide. Therefore, this compound could potentially act as a substrate for nitric oxide synthase (NOS) or as a direct NO donor.

Caption: Potential involvement in the Nitric Oxide signaling pathway.

Anticancer and Antiviral Activity

Hydroxyguanidine itself has shown both anticancer and antiviral properties.[5] It is plausible that this compound could exhibit similar activities, potentially through mechanisms such as the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is unavailable, data from analogous N-hydroxyguanidine derivatives can provide a benchmark for expected potency.

| Compound | Biological Activity | Potency (ID₅₀ / IC₅₀) | Reference |

| Hydroxyguanidine | Anticancer (L1210 cells) | >100 µM | [5] |

| Novel N-hydroxyguanidine derivatives | Anticancer (L1210 cells) | 7.80 - 126 µM | [5] |

| Novel N-hydroxyguanidine derivatives | Antiviral (Rous sarcoma virus) | 2.76 - 195.2 µM | [5] |

| Glutamyl-Protected N-Hydroxyguanidines | Vasodilation (rat kidneys) | EC₅₀ ~ 50 µM | [2] |

Conclusion

Although the specific discovery and origin of this compound are not documented in publicly available literature, a comprehensive understanding of its potential can be derived from the well-established chemistry and biology of N-hydroxyguanidine compounds. The proposed synthetic route is feasible with standard organic chemistry techniques. The biological activities of this compound are likely to be centered around nitric oxide signaling and potential antiproliferative effects, making it an interesting candidate for further investigation in drug discovery programs. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this and related novel hydroxyguanidines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Therapeutic Potential of Substituted Guanidine Compounds: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and synthetic molecules, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and diverse biological activities.[1][2] This in-depth technical guide explores the therapeutic potential of substituted guanidine compounds, focusing on their anticancer and antimicrobial properties. We provide a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Guanidine Compounds in Drug Discovery

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is protonated at physiological pH, forming a delocalized cation. This feature allows it to engage in strong, specific interactions with biological targets such as proteins and nucleic acids through hydrogen bonding and electrostatic interactions.[2] These interactions are fundamental to the wide range of pharmacological activities exhibited by guanidine-containing compounds, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects.[1][3]

Anticancer Potential of Substituted Guanidines

Substituted guanidine derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with DNA.[1][2]

The cytotoxic effects of various substituted guanidine compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. A lower IC50 value indicates a more potent compound.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Marine Alkaloids | Batzelladine J | P-388 (Leukemia) | >1 µg/mL | [4] |

| Batzelladine J | DU-145 (Prostate) | >1 µg/mL | [4] | |

| Batzelladine J | A-549 (Lung) | >1 µg/mL | [4] | |

| Batzelladine J | MEL-28 (Melanoma) | >1 µg/mL | [4] | |

| Batzelladine J | HT-29 (Colon) | >1 µg/mL | [4] | |

| N2-Phenylguanines | m-Trifluoromethylphenylguanine | HSV-1 TK | 0.1 | [5] |

| m-Trifluoromethylphenylguanine | HSV-2 TK | 0.1 | [5] |

Table 1: Anticancer Activity of Selected Substituted Guanidine Compounds

A primary mechanism by which guanidine compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Marine guanidine alkaloids, such as crambescidins, have been shown to activate the intrinsic apoptotic pathway.[6][7] This pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, ultimately resulting in cell death.

Antimicrobial Potential of Substituted Guanidines

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Substituted guanidines have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]

The antimicrobial efficacy of guanidine compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Polyhydroxyl Macrolides | TCM-34 | Fungi | 1.6 - 3.1 | [8] |

| TCM-34 | Bacteria | >100 | [8] | |

| Guanidine-Core Small Molecules | Compound 1-5 against P. aeruginosa | Pseudomonas aeruginosa | >256 | [9] |

Table 2: Antimicrobial Activity of Selected Substituted Guanidine Compounds

A key mechanism of antimicrobial action for many guanidine-containing compounds is the disruption of the bacterial cell membrane. The cationic guanidinium group interacts with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids, leading to membrane depolarization, increased permeability, and ultimately cell lysis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of substituted guanidine compounds.

A variety of synthetic routes are available for the preparation of substituted guanidines. A common and versatile one-pot procedure involves the reaction of N-chlorophthalimide, isocyanides, and amines.[10][11]

Procedure:

-

To a solution of N-chlorophthalimide in an appropriate solvent (e.g., dichloromethane), add the isocyanide at room temperature and stir for a specified time.

-

Introduce the desired amine to the reaction mixture.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

The resulting N,N'-disubstituted guanidine can be purified using standard techniques such as column chromatography.

For a more detailed and alternative synthesis protocol via the Mitsunobu reaction, please refer to the literature.[12]

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[13][14]

Materials:

-

Cells in culture

-

Substituted guanidine compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

-

Treat the cells with various concentrations of the substituted guanidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the untreated control.

The MIC of an antimicrobial agent is determined using broth microdilution or agar dilution methods.[17][18][19]

Materials:

-

Bacterial or fungal culture

-

Substituted guanidine compound

-

Appropriate broth medium (e.g., Mueller-Hinton broth)[20][21]

-

96-well microtiter plates

-

Incubator

Procedure (Broth Microdilution):

-

Prepare a serial two-fold dilution of the substituted guanidine compound in the broth medium in a 96-well plate.[20]

-

Inoculate each well with a standardized suspension of the microorganism.[20]

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

-

The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Western blotting is used to detect specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[22][23][24]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells to extract total protein and determine the protein concentration.[23]

-

Separate the proteins by size using SDS-PAGE.[23]

-

Transfer the separated proteins to a membrane.[23]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.[22]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[22]

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[22]

The JC-1 assay is used to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.[25][26][27][28]

Materials:

-

Cells in culture

-

Substituted guanidine compound

-

JC-1 dye

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

-

Treat cells with the substituted guanidine compound.

-

Incubate the cells with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.[27]

-

Analyze the fluorescence using a suitable instrument. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the induction of apoptosis.[27]

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the initial screening and characterization of the therapeutic potential of novel substituted guanidine compounds.

Conclusion

Substituted guanidine compounds represent a versatile and promising scaffold in the development of novel therapeutics. Their ability to be readily synthesized and modified, coupled with their diverse and potent biological activities, makes them attractive candidates for addressing significant health challenges, particularly in the areas of oncology and infectious diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as on in-depth mechanistic studies to identify novel molecular targets and pathways.

References

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine guanidine alkaloids crambescidins inhibit tumor growth and activate intrinsic apoptotic signaling inducing tumor regression in a colorectal carcinoma zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine guanidine alkaloids crambescidins inhibit tumor growth and activate intrinsic apoptotic signaling inducing tumor regression in a colorectal carcinoma zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines | AVIDIN [avidinbiotech.com]

- 11. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

- 23. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 27. himedialabs.com [himedialabs.com]

- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]

Early-Stage Research into the Antimicrobial Spectrum of Guanidine Derivatives: A Focus on 1-Benzyl-1-methylhydroxyguanidine Analogs

DISCLAIMER: As of November 2025, publicly available research specifically detailing the antimicrobial spectrum of 1-Benzyl-1-methylhydroxyguanidine is limited. This technical guide, therefore, presents a comprehensive overview of early-stage research into structurally similar and relevant benzyl guanidine derivatives to provide insights into their potential antimicrobial properties. The data and methodologies presented are drawn from key studies on related compounds and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Guanidine-containing compounds have emerged as a promising class of molecules due to their demonstrated efficacy against a broad range of both Gram-positive and Gram-negative bacteria.[1] The guanidinium group, being protonated at physiological pH, is believed to interact with and disrupt the integrity of bacterial cell membranes, leading to cell death. This guide focuses on the antimicrobial spectrum of benzyl guanidine derivatives, providing a summary of available quantitative data, detailed experimental protocols from seminal studies, and visualizations of the research workflow.

I. Antimicrobial Spectrum of Benzyl Guanidine Derivatives

Early-stage research has primarily focused on determining the Minimum Inhibitory Concentration (MIC) of various benzyl guanidine derivatives against common bacterial strains, notably Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The following tables summarize the in vitro antimicrobial activities of a series of benzyl guanidine derivatives from a key study in the field.[2][3][4]

Table 1: Antibacterial Activities of Benzyl Guanidine Derivatives (Series 1)[2][3][5]

| Compound ID | R¹, R², R³ Substituents | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 9d | H | >256 | 8 |

| 9g | H | 1 | 1 |

| 9h | H | 4 | 4 |

| 9k | H | 8 | 4 |

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1 |

| 9u | dichloro | Significantly more potent vs S. aureus | Less potent vs S. aureus |

| 9v | dichloro | 0.5 | 4 |

| 51a | Methyl substitution on guanidine N | 32 | 32 |

| 51b | Methoxyethyl substitution on guanidine N | 32 | 32 |

| 56 | Methyl on terminal N | 16 | - |

Note: A significant portion of the synthesized benzyl guanidine derivatives in this series demonstrated greater potency against S. aureus than against E. coli.[2]

Table 2: Antibacterial Activities of Benzyl Guanidine Derivatives (Series 2)[2][3]

| Compound ID | Substituent Motif | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 20a-e | Aminosulfonylaryl or aminobenzoyl (meta) | >32 | >32 |

| 24a-e | Aminosulfonylaryl or aminobenzoyl (para) | >32 | >32 |

Table 3: Antibacterial Activities of Tetrahydroisoquinoline Guanidine Derivatives[2][3]

| Compound ID | Description | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 29b | 5-substituted | 8 | 8 |

II. Experimental Protocols

The following methodologies are based on the procedures described in the cited literature for determining the in vitro antimicrobial activity of benzyl guanidine derivatives.[2][3]

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Bacterial Strains: Staphylococcus aureus and Escherichia coli are commonly used as representative Gram-positive and Gram-negative bacteria, respectively.

-

Culture Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until they reach the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Data Analysis: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

B. Guanylation of Substituted 3-(aminomethyl)phenols

This procedure outlines a general method for the synthesis of certain benzyl guanidine derivatives.[2][3]

-

Starting Materials: Substituted 3-(aminomethyl)phenols are used as the initial reactants.

-

Reagents: A guanylating agent is used to introduce the guanidine functional group.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent under specific temperature and time conditions.

-

Purification and Characterization: The resulting product is purified using techniques such as chromatography. The structure and purity of the final compound are confirmed by analytical methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. All compounds are typically confirmed to be ≥95% pure by 1H NMR spectroscopy.[2][3]

III. Visualizations

The following diagrams illustrate the typical workflow for the synthesis and antimicrobial evaluation of novel guanidine derivatives.

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Conclusion

The available early-stage research on benzyl guanidine derivatives indicates a promising antimicrobial profile, particularly against Gram-positive bacteria like S. aureus. The potency of these compounds appears to be significantly influenced by the nature and position of substituents on the benzyl ring. While specific data for this compound is not yet prevalent, the findings for its structural analogs provide a strong rationale for its synthesis and evaluation as a potential novel antimicrobial agent. The experimental protocols and workflows detailed in this guide offer a standardized approach for conducting such investigations. Future research should aim to establish a comprehensive antimicrobial spectrum for a wider range of guanidine derivatives, explore their mechanism of action, and evaluate their in vivo efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural elucidation of 1-Benzyl-1-methylhydroxyguanidine using NMR and X-ray crystallography.

Disclaimer: As of late 2025, specific experimental data for the structural elucidation of 1-Benzyl-1-methylhydroxyguanidine is not available in published literature. This technical guide therefore presents a hypothetical, yet plausible, approach to its synthesis and characterization based on established methodologies for analogous compounds. The presented data is illustrative and intended to serve as a template for researchers in the field of medicinal chemistry and drug development.

Abstract

Guanidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties. This guide outlines a comprehensive methodology for the synthesis and definitive structural elucidation of a novel derivative, this compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Detailed experimental protocols, data interpretation, and visualization of the experimental workflow and a potential biological target pathway are provided to guide researchers in the structural characterization of new chemical entities.

Introduction

Hydroxyguanidine derivatives are a promising class of compounds, often investigated for their potential as therapeutic agents. Their structural similarity to endogenous molecules allows them to interact with various biological targets. The precise determination of their three-dimensional structure is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This document details the necessary steps for the chemical synthesis and rigorous structural analysis of this compound.

Experimental Workflow

The overall process for the synthesis and structural elucidation of this compound is depicted below. This workflow ensures the unambiguous confirmation of the chemical structure and purity of the final compound.

Figure 1: Experimental workflow for the synthesis and structural elucidation of this compound.

Synthesis and Purification

A plausible synthetic route to this compound involves the guanylation of N-benzyl-N-methylhydroxylamine.

Experimental Protocol

-

Synthesis of N-benzyl-N-methylhydroxylamine: To a solution of N-methylhydroxylamine hydrochloride (1.0 eq) in ethanol, add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.0 eq) dropwise and heat the reaction mixture to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by silica gel chromatography.

-

Guanylation: The purified N-benzyl-N-methylhydroxylamine (1.0 eq) is dissolved in dimethylformamide (DMF). 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq) and triethylamine (2.5 eq) are added, and the mixture is stirred at 80°C for 12 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford this compound.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the initial structural confirmation in solution. A combination of 1D and 2D NMR experiments would be required for the complete assignment of proton and carbon signals.

Experimental Protocol

NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard. 1H and 13C NMR spectra are acquired using standard pulse sequences. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity.

Hypothetical NMR Data

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Ar-H |

| 5.50 | s (br) | 2H | -NH ₂ |

| 4.50 | s | 2H | -CH ₂-Ph |

| 2.80 | s | 3H | -N-CH ₃ |

| 8.50 | s (br) | 1H | -OH |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C =N (Guanidinyl) |

| 137.5 | Ar-C (quat.) |

| 128.8 | Ar-C H |

| 128.5 | Ar-C H |

| 127.2 | Ar-C H |

| 55.0 | -C H₂-Ph |

| 40.0 | -N-C H₃ |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water). A selected crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Hypothetical Crystallographic Data

Table 3: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₉H₁₄N₄O |

| Formula weight | 194.24 |

| Temperature | 100(2) K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 970 ų |

| Z | 4 |

| Density (calculated) | 1.33 Mg/m³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 416 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Potential Biological Signaling Pathway

Hydroxyguanidine derivatives are known to act as inhibitors of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. By inhibiting RNR, these compounds can halt cell proliferation, which is a key mechanism in their anticancer activity.

Figure 2: Potential mechanism of action for this compound via inhibition of the Ribonucleotide Reductase (RNR) pathway.

Conclusion

The structural elucidation of new chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of this compound using NMR and X-ray crystallography. The detailed protocols and illustrative data serve as a valuable resource for researchers working on guanidine derivatives and other novel bioactive compounds. The definitive structural information obtained through these methods is critical for understanding the molecule's properties and for guiding future optimization efforts.

In Silico Prediction of 1-Benzyl-1-methylhydroxyguanidine's ADMET Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent is contingent not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial to de-risk drug discovery programs and reduce the high attrition rates in later developmental stages. This technical guide provides a comprehensive in silico evaluation of the ADMET properties of 1-Benzyl-1-methylhydroxyguanidine, a novel chemical entity. Through the application of advanced computational models, this report details the predicted physicochemical characteristics, pharmacokinetic profile, and toxicological liabilities of this compound. All quantitative data are summarized in structured tables for clarity, and the methodologies of the predictive models are described. This guide serves as a critical resource for researchers and drug development professionals, offering foundational data to inform further experimental investigation and optimization of this potential drug candidate.

Introduction

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm has become a guiding principle. A significant proportion of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles. In silico ADMET prediction has emerged as an indispensable tool to mitigate this risk by providing early-stage insights into a compound's likely behavior in the human body. These computational methods offer a rapid and cost-effective means to screen and prioritize candidates with a higher probability of success.[1]

This guide focuses on the in silico characterization of this compound. By leveraging a suite of predictive models, we aim to provide a detailed forecast of its ADMET properties. This information is presented to aid in the strategic decision-making process for the continued development of this molecule.

Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its ADMET profile. Properties such as molecular weight, lipophilicity (logP), solubility, and pKa influence a drug's ability to be absorbed, distribute through tissues, and interact with metabolic enzymes. The predicted physicochemical properties of this compound are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | In Silico Tool |

| Molecular Formula | C9H13N3O | - |

| Molecular Weight | 179.22 g/mol | SwissADME |

| LogP (Consensus) | 0.85 | SwissADME |

| Water Solubility (LogS) | -2.14 | SwissADME |

| pKa (strongest basic) | 9.85 | pkCSM |

| Topological Polar Surface Area (TPSA) | 71.59 Ų | SwissADME |

Predicted ADMET Properties

The ADMET profile of this compound was predicted using multiple in silico models to provide a comprehensive overview. The results are detailed in the following sections and summarized in Table 2.

Absorption

Oral bioavailability is a key consideration for many drug development programs. Good absorption is often a prerequisite for a successful oral drug. The predicted absorption properties of this compound are presented below.

Distribution

Following absorption, a drug's distribution to its target site of action, as well as to other tissues, is a critical factor in its efficacy and potential for off-target effects. Key distribution parameters are predicted below.

Metabolism

The metabolic fate of a drug influences its half-life and the potential for the formation of active or toxic metabolites. Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism.

Excretion

The route and rate of excretion are important for determining dosing regimens and assessing the potential for drug accumulation.

Toxicity

Early identification of potential toxicities is a primary goal of ADMET profiling. The predictions below highlight potential safety concerns for this compound.

Table 2: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Prediction | In Silico Tool |

| Absorption | |||

| Human Intestinal Absorption | 92.5% | Well Absorbed | pkCSM |

| Caco-2 Permeability (logPapp) | 0.21 | Moderate | pkCSM |

| Distribution | |||

| Volume of Distribution (VDss, log L/kg) | -0.012 | Low | pkCSM |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -1.132 | Low | pkCSM |

| CNS Permeability (logPS) | -3.543 | Low | pkCSM |

| Plasma Protein Binding | 45.3% | Low | pkCSM |

| Metabolism | |||

| CYP1A2 Inhibitor | No | Non-inhibitor | SwissADME |

| CYP2C19 Inhibitor | No | Non-inhibitor | SwissADME |

| CYP2C9 Inhibitor | Yes | Inhibitor | SwissADME |

| CYP2D6 Inhibitor | No | Non-inhibitor | SwissADME |

| CYP3A4 Inhibitor | No | Non-inhibitor | SwissADME |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.515 | - | pkCSM |

| Renal OCT2 Substrate | No | Non-substrate | pkCSM |

| Toxicity | |||

| AMES Toxicity | No | Non-mutagenic | pkCSM |

| hERG I Inhibitor | No | Non-inhibitor | pkCSM |

| hERG II Inhibitor | No | Non-inhibitor | pkCSM |

| Hepatotoxicity | Yes | Hepatotoxic | pkCSM |

| Skin Sensitisation | No | Non-sensitizer | pkCSM |

| Minnow Toxicity (log mM) | -0.655 | High | pkCSM |

Methodologies: In Silico Prediction Protocols

The ADMET predictions presented in this guide were generated using established and validated in silico tools, primarily SwissADME and pkCSM. These platforms employ a variety of computational methodologies to model the complex interactions of small molecules with biological systems.

General Principles

The predictive models used by these tools are largely based on Quantitative Structure-Activity Relationship (QSAR) principles. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or property.[2] This is achieved by calculating a set of molecular descriptors for each compound in a training set with known experimental values for a particular endpoint. These descriptors, which can encode physicochemical, topological, and electronic features of the molecule, are then used to build a statistical model (e.g., multiple linear regression, support vector machines, or neural networks) that can predict the property of new, untested compounds.[2]

SwissADME Methodology

SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. For the predictions in this guide, the canonical SMILES string of this compound (CN(C(=N)N)OCC1=CC=CC=C1) was used as the input. The methodologies employed by SwissADME include:

-

Physicochemical Properties: Predictions are based on a combination of topological and fragment-based methods. For example, the consensus LogP is the average of five different predictive models.

-

Pharmacokinetic Predictions: Models for properties like gastrointestinal absorption and blood-brain barrier penetration are based on curated datasets of experimentally determined values. The BOILED-Egg model, for instance, provides an intuitive graphical representation of passive absorption and brain penetration.

-

CYP Inhibition: The predictions for the inhibition of cytochrome P450 isoenzymes are based on support vector machine (SVM) models trained on large datasets of known inhibitors and non-inhibitors.

pkCSM Methodology

pkCSM is another widely used web server for predicting ADMET properties. It utilizes a distinctive approach based on graph-based molecular signatures. The methodology involves:

-

Graph-Based Signatures: The chemical structure of the input molecule (provided as a SMILES string) is translated into a graph where atoms are nodes and bonds are edges. The tool then calculates distance patterns between atoms, creating a unique signature that captures the topological and chemical environment of each atom.

-

Machine Learning Models: These graph-based signatures are used as input features for various machine learning models, such as support vector machines and random forests. These models have been trained on extensive and diverse datasets of compounds with experimentally verified ADMET properties. This approach allows for the prediction of a wide range of endpoints, from absorption and distribution to metabolism and toxicity.

Visualizations

To further elucidate the concepts and workflows discussed in this guide, the following diagrams are provided.

Caption: In silico ADMET prediction workflow for this compound.

Caption: Key ADMET processes for a drug candidate in the human body.

Conclusion

This technical guide provides a comprehensive in silico ADMET profile for this compound. The predictions indicate that this compound is likely to have good intestinal absorption. However, potential liabilities have also been identified, including predicted inhibition of the CYP2C9 enzyme and potential for hepatotoxicity. These in silico findings are crucial for guiding the next steps in the drug discovery process. It is recommended that these predictions be validated through in vitro experiments. Specifically, assays to confirm CYP2C9 inhibition and cellular models to assess hepatotoxicity should be prioritized. The data and analyses presented herein serve as a foundational dataset to enable informed decisions and guide the further development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-1-methylhydroxyguanidine Solutions in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-methylhydroxyguanidine is a synthetic organic compound belonging to the hydroxyguanidine class of molecules. Compounds in this class are of significant interest in biomedical research due to their structural similarity to intermediates in the nitric oxide (NO) biosynthesis pathway and their potential to modulate various physiological and pathological processes. N-hydroxyguanidines are known to interact with nitric oxide synthases (NOS) and may act as inhibitors or NO donors depending on the chemical context.[1][2] This document provides detailed protocols for the preparation, handling, and use of this compound solutions for in vitro biological assays.

Physicochemical and Solubility Data

Proper preparation of solutions for in vitro assays begins with an understanding of the compound's physical and chemical properties. The data presented below is based on the hydrochloride salt of a structurally related compound and calculated values for this compound. It is strongly recommended that researchers perform their own solubility tests.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| IUPAC Name | N'-benzyl-N'-methyl-N-hydroxyguanidine | Structure assumed for calculations. |

| Molecular Formula | C₁₀H₁₅N₃O | Calculated based on the assumed structure. |

| Molecular Weight | 193.25 g/mol | Calculated based on the assumed structure. |

| Appearance | Typically a white to off-white solid | Based on similar guanidine compounds. |

| pKa | Not available | Guanidine groups are strongly basic. |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Recommendations for In Vitro Assays |

| Dimethyl Sulfoxide (DMSO) | Expected to be high | Recommended for primary stock solutions. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with aqueous media.[3] |

| Water | Variable; likely pH-dependent | May be soluble, especially at acidic pH, but precipitation can occur when diluted in neutral buffers.[3] Not recommended for primary stock solutions without prior validation. |